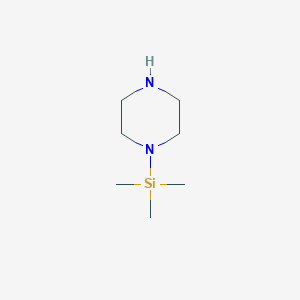

1-(Trimethylsilyl)piperazine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(Trimethylsilyl)piperazine is a chemical compound that is part of the piperazine family, which is known for its diverse range of pharmacological activities. Piperazine derivatives are often synthesized and modified to enhance their properties for various applications, including medicinal chemistry.

Synthesis Analysis

The synthesis of piperazine derivatives is a key area of research due to their potential therapeutic applications. For instance, the metabolites of a cerebral vasodilator were synthesized to confirm their structures, which suggests that similar synthetic methods could be applied to 1-(Trimethylsilyl)piperazine . Additionally, the reaction of N-trimethylsilyl compounds with diketene to produce piperidine derivatives indicates a possible synthetic route for 1-(Trimethylsilyl)piperazine .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial for their biological activity. The synthesis of novel piperazine derivatives with different substituents has been reported, and their structures were confirmed using various spectroscopic methods . These methods could be employed to analyze the molecular structure of 1-(Trimethylsilyl)piperazine.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions to form new compounds. For example, the reaction of piperazine with trimethylacetic arylcarboxylic anhydrides to produce monoacylated piperazine derivatives demonstrates the reactivity of the piperazine moiety . This reactivity could be relevant for the chemical reactions involving 1-(Trimethylsilyl)piperazine.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. Although the specific properties of 1-(Trimethylsilyl)piperazine are not detailed in the provided papers, the studies on other piperazine derivatives can give insights into the solubility, stability, and reactivity of such compounds . These properties are important for the practical applications of 1-(Trimethylsilyl)piperazine in various fields.

科学研究应用

Forensic Toxicology and Drug Analysis

- 1-(Trimethylsilyl)piperazine derivatives, such as 1-(3-trifuoromethylphenyl)piperazine (TFMPP), 1-(3-chlorophenyl)piperazine (mCPP), and 1-(4-methoxyphenyl)piperazine (MeOPP), have been analyzed in human hair using gas chromatography-mass spectrometry. This methodology is significant in forensic toxicology for the detection and quantitation of these compounds in biological samples (Barroso et al., 2010).

Pharmacological Activity of Piperazine Derivatives

- Piperazine derivatives, including those with 1-(Trimethylsilyl)piperazine structure, demonstrate central pharmacological activities by activating the monoamine pathway. These activities encompass therapeutic applications such as antipsychotic, antidepressant, and anxiolytic drugs (Brito et al., 2018).

Development of Positron Emission Tomography Radiotracers

- Analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine have been studied for their potential use in positron emission tomography (PET) radiotracers. Modifications to reduce lipophilicity in these compounds are crucial for their application in medical imaging and diagnostics (Abate et al., 2011).

Organometallic Compound Reactions

- Research has been conducted on the reaction of N-Trimethylsilyl derivatives with diketene, leading to the formation of linear adducts and oxazinone derivatives. These findings are significant in the field of organometallic chemistry, particularly in the synthesis of novel compounds (Suzuki et al., 1974).

Synthesis of Anti-HIV Agents

- N-Methylpiperazine has been used for preparing unsymmetrical bis-ureas with piperazine base as potential anti-HIV agents. This illustrates the role of piperazine derivatives in developing therapeutics for viral infections (El‐Faham et al., 2008).

CO2 Capture and Environmental Applications

- Trimethylsilylated ethanolamines and piperazines have been synthesized and investigated for their reaction with CO2, demonstrating potential applications in environmental science, particularly in CO2 capture technologies (Herbig et al., 2019).

未来方向

属性

IUPAC Name |

trimethyl(piperazin-1-yl)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2Si/c1-10(2,3)9-6-4-8-5-7-9/h8H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJIIRNRRFVPFJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N1CCNCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626286 |

Source

|

| Record name | 1-(Trimethylsilyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Trimethylsilyl)piperazine | |

CAS RN |

540494-46-0 |

Source

|

| Record name | 1-(Trimethylsilyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B1322397.png)

![2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid](/img/structure/B1322407.png)